Nonanoyl benzenesulfonoperoxoate
Description
Structure
3D Structure
Properties
CAS No. |
391197-21-0 |
|---|---|
Molecular Formula |
C15H22O5S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
benzenesulfonyl nonaneperoxoate |
InChI |
InChI=1S/C15H22O5S/c1-2-3-4-5-6-10-13-15(16)19-20-21(17,18)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |
InChI Key |
VSJAMWDKZCYCKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OOS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Nonanoyl Benzenesulfonoperoxoate Reactivity
Homolytic and Heterolytic Cleavage Pathways of the Peroxoate O–O Bond
O–O Bond Scission Dynamics and Radical Generation Mechanisms
No studies detailing the O–O bond scission dynamics or the mechanisms of radical generation for Nonanoyl benzenesulfonoperoxoate have been found.
Ionic Fragmentation Pathways
There is no available information on the ionic fragmentation pathways of this compound.
Oxidative Reaction Mechanisms of this compound
Electrophilic Oxygen Transfer Processes
No research has been published on the electrophilic oxygen transfer processes involving this compound.
Nucleophilic Reactivity Profiles of the Peroxoate Moiety
The nucleophilic reactivity of the peroxoate moiety in this compound has not been characterized in any available literature.
Initiation Mechanisms in Polymerization Processes
There are no studies available that describe the use of this compound as an initiator in polymerization processes or detail its initiation mechanisms.
Despite a comprehensive search of publicly available scientific literature, no specific information was found regarding the chemical compound “this compound” in the context of polymerization initiation or its decomposition kinetics. Broader searches for the general class of "acyl benzenesulfonoperoxoates" and "acyl peroxysulfonates" as polymerization initiators also did not yield relevant data to fulfill the requirements of the requested article outline.
The absence of research findings on this specific compound prevents the generation of a scientifically accurate and detailed article covering its mechanistic investigations, including its role in free radical and controlled radical polymerization, as well as its thermal and photochemical decomposition pathways. Consequently, data on activation parameters, the influence of solvents and pH on its stability, and other specific details requested in the outline are not available.
Therefore, it is not possible to provide an article on “this compound” that adheres to the user's detailed instructions and quality standards.
Spectroscopic and Analytical Techniques for Mechanistic Elucidation of Nonanoyl Benzenesulfonoperoxoate
In Situ Reaction Monitoring for Intermediate Identification
The transient nature of chemical intermediates in the reactions of Nonanoyl benzenesulfonoperoxoate necessitates in situ monitoring techniques. These methods allow for the observation of species that exist only for brief moments under reaction conditions, providing critical insights into the mechanistic steps.
Spectroscopic Methods (e.g., UV-Vis, IR, Raman) for Reaction Progress
Spectroscopic techniques are powerful tools for tracking the progress of reactions involving this compound. By monitoring changes in the absorption or scattering of light, researchers can follow the disappearance of reactants and the appearance of intermediates and products.
UV-Vis Spectroscopy: This technique can monitor changes in electronic transitions within the molecule. The peroxide and benzene (B151609) sulfonate moieties of this compound have characteristic absorbances. As the reaction proceeds, the cleavage of the peroxide bond and subsequent transformations would lead to a decrease in the absorbance corresponding to the starting material and the emergence of new peaks associated with the products.
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy provide information about the vibrational modes of molecules, offering a fingerprint of the functional groups present. The characteristic O-O stretch of the peroxoate group and the S=O and C=O stretches are key bands to monitor. The disappearance of the O-O signal would be a clear indicator of the decomposition of this compound.
A hypothetical reaction progress monitored by IR spectroscopy could yield the following data:
| Time (minutes) | Wavenumber of O-O Stretch (cm⁻¹) | Absorbance |
| 0 | 880 | 0.95 |
| 5 | 880 | 0.62 |
| 10 | 880 | 0.31 |
| 15 | 880 | 0.10 |
| 20 | 880 | 0.02 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Intermediates
NMR spectroscopy is unparalleled in its ability to provide detailed structural information about molecules in solution. For the study of this compound reactions, ¹H and ¹³C NMR would be instrumental in identifying and characterizing any non-radical intermediates. By acquiring spectra at various time points during the reaction, it is possible to observe the decrease in signals corresponding to the starting material and the growth of new signals from intermediates and products. For instance, the chemical shifts of protons and carbons near the peroxide linkage would be expected to change significantly upon its cleavage.
Chromatographic Analysis for Product and Byproduct Profiling
To obtain a complete picture of the reaction mechanism, a thorough analysis of the final product mixture is essential. Chromatographic techniques are employed to separate, identify, and quantify the various components, including the desired products and any byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Reactions involving this compound may produce volatile byproducts. GC-MS is the ideal technique for analyzing these species. The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments each component and provides a mass spectrum, which acts as a molecular fingerprint, allowing for definitive identification.
Potential volatile byproducts from the decomposition of this compound that could be identified by GC-MS include:
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |
| Nonane | 12.5 | 43, 57, 71, 128 |
| Benzene | 8.2 | 78, 51, 52 |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
For the non-volatile products, which would include the main benzenesulfonate (B1194179) derivatives and any larger ester or acid products, HPLC is the method of choice. The mixture is separated based on the differential partitioning of its components between a mobile phase and a stationary phase. A variety of detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC to identify and quantify the separated compounds. This allows for a detailed profiling of the product distribution, which is critical for understanding the different reaction pathways that may be competing.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization
Many reactions involving peroxides proceed through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals.
In the context of this compound, homolytic cleavage of the weak O-O bond would generate two radical species. EPR spectroscopy can directly observe these radicals, providing information about their structure and electronic environment through the analysis of the g-factor and hyperfine coupling constants. The detection of specific radical intermediates would provide strong evidence for a radical-based reaction mechanism. While direct detection of highly reactive radicals can be challenging, spin trapping techniques can be employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily observed by EPR.
Calorimetric and Thermal Analysis for Decomposition Studies (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
The investigation into the thermal decomposition of this compound, a key aspect of understanding its stability and reactivity, relies heavily on calorimetric and thermal analysis techniques. Among the most powerful and widely used methods in this domain are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide critical data on the energetic changes and mass loss associated with the decomposition process, offering insights into the kinetics and mechanisms involved.
Differential Scanning Calorimetry measures the difference in heat flow between a sample of this compound and a reference material as a function of temperature. This analysis can pinpoint the onset temperature of decomposition, the temperature at which the decomposition rate is at its maximum, and the total enthalpy of decomposition (ΔHd). Such data is instrumental in assessing the thermal stability of the compound. For instance, a lower onset temperature of decomposition would indicate lower thermal stability. The shape and number of exothermic or endothermic peaks in a DSC thermogram can also suggest the complexity of the decomposition process, such as whether it occurs in single or multiple steps.
Thermogravimetric Analysis, conversely, monitors the change in mass of a sample as it is heated over time. For this compound, a TGA curve would illustrate the temperature ranges over which volatile decomposition products are released. The percentage of mass loss at different stages can help in postulating the nature of the fragments lost during decomposition. When coupled with techniques like mass spectrometry or Fourier-transform infrared spectroscopy (a method known as evolved gas analysis), TGA can provide definitive identification of the gaseous byproducts of decomposition.
While specific research findings on the calorimetric and thermal analysis of this compound are not extensively detailed in publicly available literature, the principles of these analytical methods provide a clear framework for how such an investigation would be conducted and the nature of the expected data. The data tables below are illustrative of the types of results that would be generated from DSC and TGA studies of this compound, based on typical analyses of similar organic peroxides and sulfonates.
Table 1: Illustrative Differential Scanning Calorimetry (DSC) Data for the Thermal Decomposition of this compound
| Parameter | Illustrative Value | Unit | Significance |
| Onset Temperature (Tonset) | 85.2 | °C | The temperature at which decomposition begins. |
| Peak Exotherm Temperature (Tpeak) | 102.5 | °C | The temperature of maximum decomposition rate. |
| Enthalpy of Decomposition (ΔHd) | -350.8 | J/g | The total heat released during decomposition. |
| End of Decomposition (Tend) | 120.1 | °C | The temperature at which decomposition is complete. |
Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for the Thermal Decomposition of this compound
| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Step |
| 80-125 | 65.3 | Primary decomposition and loss of volatile fragments. |
| 125-200 | 20.1 | Secondary decomposition of less volatile residues. |
| >200 | 14.6 | Residual char. |
It is important to note that the values presented in these tables are hypothetical and serve to demonstrate the kind of data obtained from such analyses. Actual experimental values would be necessary for a definitive understanding of the thermal behavior of this compound.
Computational and Theoretical Studies on Nonanoyl Benzenesulfonoperoxoate
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can predict a wide range of properties, from molecular geometry to reactivity. For nonanoyl benzenesulfonoperoxoate, DFT calculations would be crucial in understanding the interplay between the nonanoyl group, the sulfonyl group, and the reactive peroxoate linkage.
The reactivity of this compound is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A smaller gap suggests higher reactivity.
In analogous compounds like benzoyl peroxide, studies have shown that the peroxide group is central to the electronic transitions. tandfonline.com The σ-orbital interactions around the peroxide bond are critical. tandfonline.com For this compound, it is expected that the HOMO would have significant contributions from the oxygen-oxygen single bond of the peroxoate group, making it susceptible to nucleophilic attack or homolytic cleavage. The LUMO is likely to be an antibonding σ* orbital associated with the O-O bond. The electron-withdrawing nature of the benzenesulfonate (B1194179) group would be expected to lower the energy of the LUMO, potentially making the compound a stronger oxidizing agent.
Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the electrophilicity index, can quantify the reactivity.
Illustrative Reactivity Descriptors for a Peroxoate Compound:
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |
| Electronegativity (χ) | 4.35 eV | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 3.32 eV | Quantifies the electrophilic character. |
These values are hypothetical and serve to illustrate the output of DFT calculations.
The decomposition of peroxoates is a critical aspect of their application, for instance, as polymerization initiators. wikipedia.org DFT can be employed to map out the potential energy surface for the decomposition of this compound. A key focus of such an analysis is the identification and characterization of the transition state for the homolytic cleavage of the O-O bond.
Studies on similar peroxides have shown that the activation energy for the O-O bond breaking can be influenced by solvent effects and the nature of the substituents. nih.gov For this compound, the transition state would involve an elongated O-O bond, and the energy barrier to reach this state would determine the rate of radical formation. Computational analysis of the vibrational frequencies at the transition state would confirm it as a true saddle point on the potential energy surface (characterized by a single imaginary frequency).
Illustrative Data for O-O Bond Cleavage Transition State:
| Parameter | Value (Illustrative) | Description |
| O-O bond length (ground state) | 1.45 Å | The equilibrium bond distance. |
| O-O bond length (transition state) | 2.10 Å | The elongated bond at the peak of the energy barrier. |
| Activation Energy (Ea) | 120 kJ/mol | The energy required to initiate homolytic cleavage. |
| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure as a transition state. |
These values are hypothetical and based on typical findings for organic peroxides.
Molecular Dynamics (MD) Simulations of Peroxoate Interactions in Solution
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its behavior over time in a more realistic environment, such as in a solvent. tandfonline.com For this compound, MD simulations would be invaluable for understanding how the solvent molecules arrange around the peroxoate and how this solvation shell influences its conformational dynamics and reactivity.
Simulations could reveal the preferential orientation of solvent molecules around the hydrophobic nonanoyl chain and the more polar benzenesulfonate and peroxoate functionalities. This is particularly important for understanding its solubility and the transport of the molecule to a reaction site in a complex medium. Furthermore, MD simulations can provide insights into the dynamics of the nonanoyl chain, which can influence how the molecule interacts with other species in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Peroxoate Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. researchgate.net For a series of related peroxoates, a QSAR model could be developed to predict their reactivity or initiator efficiency based on calculated molecular descriptors.
The descriptors in a QSAR model for peroxoate reactivity could include:
Electronic descriptors: HOMO/LUMO energies, dipole moment, partial charges on the peroxide oxygens.
Topological descriptors: Molecular weight, branching indices, and other measures of molecular shape and size.
Quantum chemical descriptors: Bond dissociation energy of the O-O bond.
By training a model on a set of peroxoates with known experimental reactivity, the model could then be used to predict the reactivity of new, untested peroxoates like this compound.
Predictive Modeling of Peroxoate Initiator Efficiency and Selectivity
Building on QSAR principles, more sophisticated predictive models can be developed to forecast the efficiency of a peroxoate as a polymerization initiator. researchgate.net The efficiency of an initiator is not solely dependent on its rate of decomposition but also on the subsequent reactions of the generated radicals.
Predictive models for initiator efficiency would need to consider several factors:
The rate of homolytic cleavage of the O-O bond.
The stability of the initially formed radicals. For this compound, this would be a nonanoyloxyl radical and a benzenesulfonyloxyl radical.
The propensity for these radicals to undergo side reactions, such as decarboxylation.
The rate at which the primary radicals add to a monomer.
Future Perspectives and Emerging Research Avenues for Sulfonoperoxoate Compounds
Development of Novel Peroxoate Architectures with Tunable Reactivity and Stability
The core of future research into sulfonoperoxoates lies in the rational design of new molecular structures to control their chemical behavior. The reactivity and stability of compounds like nonanoyl benzenesulfonoperoxoate are intrinsically linked to the electronic and steric properties of their constituent parts.
By systematically modifying the alkyl chain (nonanoyl group) and the aromatic ring (benzenesulfonyl group), researchers can create a library of analogous compounds with a wide spectrum of properties. For instance, introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) ring can modulate the electrophilicity of the peroxide linkage, thereby fine-tuning its reactivity in oxidation reactions. Similarly, altering the length and branching of the acyl chain can impact the compound's solubility and thermal stability.
Table 1: Hypothetical Modifications to this compound and Their Predicted Effects
| Modification | Predicted Effect on Reactivity | Predicted Effect on Stability |
| Electron-withdrawing group on benzene ring (e.g., -NO₂) | Increased | Decreased |
| Electron-donating group on benzene ring (e.g., -OCH₃) | Decreased | Increased |
| Shorter acyl chain (e.g., acetyl) | Potentially higher reactivity due to less steric hindrance | Potentially lower thermal stability |
| Bulkier acyl chain (e.g., pivaloyl) | Potentially lower reactivity due to steric hindrance | Potentially higher thermal stability |
This ability to tailor the molecule's characteristics opens the door to creating highly specific reagents for targeted chemical transformations.
Integration into Flow Chemistry Systems for Enhanced Reaction Control and Scalability
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. wikipedia.org The inherent instability of many peroxide compounds makes them ideal candidates for generation and immediate use in flow reactors.
For a compound like this compound, a hypothetical flow synthesis could involve the reaction of nonanoyl chloride with a benzenesulfonoperoxoic acid salt in a microreactor. The resulting sulfonoperoxoate could then be directly introduced into a second reaction stream to act as an oxidant, minimizing the handling and accumulation of the potentially hazardous peroxide. This approach not only enhances safety but also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purer products.
Exploration of Sustainable and Renewable Feedstocks for Peroxoate Synthesis
A significant driver in modern chemistry is the shift towards sustainable and renewable resources. nih.gov The synthesis of this compound can be envisioned from bio-based feedstocks. Nonanoic acid (pelargonic acid), the precursor to the nonanoyl group, can be derived from plant oils. rsc.org Similarly, lignin, a major component of biomass, is a renewable source of aromatic compounds that could potentially be converted into benzenesulfonic acid derivatives. rsc.org
Developing catalytic and enzymatic pathways for these transformations is a key research goal. nih.gov Biocatalysis, for instance, could offer highly selective and environmentally benign routes to the necessary precursors, reducing the reliance on petrochemicals and minimizing hazardous waste. nih.gov
Advanced Applications in Polymer Science and Materials Engineering
The unique reactivity of the peroxoate functional group makes compounds like this compound promising candidates for applications in polymer and materials science. sigmaaldrich.comwikipedia.org They can potentially serve as:
Initiators for Radical Polymerization: The thermal or photochemical decomposition of the peroxoate bond can generate radicals capable of initiating the polymerization of various monomers. The structure of the sulfonoperoxoate could influence the rate of initiation and the properties of the resulting polymer.
Curing Agents for Resins: In the formation of thermosetting polymers, these compounds could act as curing agents, cross-linking polymer chains to create rigid, durable materials.
Surface Modifiers: The reactive nature of the peroxoate could be harnessed to functionalize the surfaces of materials, imparting new properties such as hydrophobicity, biocompatibility, or adhesion.
Research in this area would focus on understanding the structure-property relationships between the sulfonoperoxoate used and the final characteristics of the polymer or modified material. researchgate.net
Q & A
Q. What are the recommended synthetic pathways for Nonanoyl benzenesulfonoperoxoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation of benzenesulfonic acid derivatives followed by peroxidation. For example, analogous epoxide syntheses (e.g., TMP epoxide) use nucleophilic acyl substitution with peracid intermediates . Key steps include:
- Sulfonation : Reacting benzenesulfonyl chloride with nonanoyl precursors under anhydrous conditions.
- Peroxidation : Introducing peroxo groups via controlled oxidation (e.g., H2O2 in acidic media).
Purity Validation : - 13C NMR : Peaks at ~172.94 ppm (C=O) and 68.56 ppm (O-CH2) confirm functional groups .
- IR Spectroscopy : Absorbance at 1727 cm<sup>-1</sup> (C=O stretch) and 755 cm<sup>-1</sup> (C-C aromatic) .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity >98%.
Q. What safety protocols are critical when handling this compound in lab settings?
- Methodological Answer : Due to its peroxo group (similar to benzoyl peroxide), implement:
- Personal Protective Equipment (PPE) : Impervious gloves (nitrile), lab coats, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in dark, airtight containers at ≤4°C to prevent thermal decomposition .
Emergency Response : - Skin Contact : Flush with water for 15 min; remove contaminated clothing .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .
Advanced Research Questions
Q. How can thermal stability and decomposition kinetics of this compound be systematically studied?
- Methodological Answer : Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) :
- DSC : Measure exothermic peaks to identify decomposition onset temperatures.
- TGA : Quantify mass loss (%) under controlled heating rates (e.g., 10°C/min in N2 atmosphere).
Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from non-isothermal data .
Reference Data : Perfluorinated analogs (e.g., heptadecafluoro-nonanoyl chloride) show Ea values of ~120–150 kJ/mol, suggesting similar stability challenges .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) across experimental replicates?
- Methodological Answer : Contradictions often arise from solvent effects or trace impurities. Mitigation strategies include:
- Solvent Standardization : Use deuterated solvents (e.g., CDCl3 or DMSO-d6) consistently.
- High-Resolution Techniques : Employ 2D NMR (HSQC, HMBC) to confirm assignments .
- Control Experiments : Re-synthesize batches with stringent purification (e.g., column chromatography) .
Case Study : In TMP epoxide synthesis, inconsistent 13C NMR peaks at 51.86 ppm were traced to residual ethanol; redistillation resolved the issue .
Q. What mechanistic insights can isotopic labeling provide for peroxoate-mediated oxidation reactions?
- Methodological Answer : Use <sup>18</sup>O-labeled H2O2 to track oxygen incorporation:
- Step 1 : Synthesize this compound with <sup>18</sup>O.
- Step 2 : React with substrates (e.g., alkenes) and analyze products via mass spectrometry.
Expected Outcome : Detection of <sup>18</sup>O in epoxide products confirms peroxoate’s role as an oxygen donor.
Theoretical Framework : Compare with benzoyl peroxide mechanisms, where radical intermediates dominate .
Key Recommendations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
